molecular formula C21H28N6O2S B4185865 2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-cyclohexylacetamide

2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-cyclohexylacetamide

Cat. No. B4185865
M. Wt: 428.6 g/mol
InChI Key: DAGCLFIVNZWLED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-cyclohexylacetamide, also known as CTN-986, is a chemical compound that has been developed for scientific research purposes. It is a potent inhibitor of a specific protein kinase, which makes it a valuable tool for studying various biological processes.

Mechanism of Action

2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-cyclohexylacetamide works by binding to the ATP-binding site of protein kinases, thereby inhibiting their activity. This leads to downstream effects on various cellular processes, including cell cycle progression, gene expression, and cell survival. 2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-cyclohexylacetamide has been found to be a selective inhibitor of CDKs, GSK-3, and MAPKs, which makes it a valuable tool for studying the specific roles of these kinases in different biological processes.
Biochemical and Physiological Effects
2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-cyclohexylacetamide has been found to have various biochemical and physiological effects in different cell types. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation in immune cells, and improve cognitive function in animal models of neurodegenerative diseases. 2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-cyclohexylacetamide has also been found to have potential therapeutic effects in various disease models, including cancer, Alzheimer's disease, and Parkinson's disease.

Advantages and Limitations for Lab Experiments

2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-cyclohexylacetamide has several advantages for lab experiments. It is a potent and selective inhibitor of specific protein kinases, which makes it a valuable tool for studying the specific roles of these kinases in different biological processes. 2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-cyclohexylacetamide is also relatively easy to synthesize, which makes it readily available for research purposes. However, there are also some limitations to using 2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-cyclohexylacetamide in lab experiments. It may have off-target effects on other kinases, which can complicate the interpretation of results. Additionally, the effects of 2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-cyclohexylacetamide may vary depending on the cell type and experimental conditions used.

Future Directions

There are several future directions for research on 2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-cyclohexylacetamide. One potential area of research is to investigate the potential therapeutic effects of 2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-cyclohexylacetamide in various disease models. Another area of research is to study the downstream effects of 2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-cyclohexylacetamide on cellular processes, including gene expression and protein synthesis. Additionally, further studies are needed to determine the potential off-target effects of 2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-cyclohexylacetamide on other kinases and to optimize its use in different experimental settings. Overall, 2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-cyclohexylacetamide is a valuable tool for studying the role of protein kinases in different biological processes and has potential therapeutic applications in various diseases.

Scientific Research Applications

2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-cyclohexylacetamide has been used in various scientific research studies to investigate the role of protein kinases in different biological processes. It has been found to be a potent inhibitor of several protein kinases, including cyclin-dependent kinases (CDKs), glycogen synthase kinase 3 (GSK-3), and mitogen-activated protein kinases (MAPKs). 2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-cyclohexylacetamide has been used to study the role of these kinases in cancer, neurodegenerative diseases, and inflammation.

properties

IUPAC Name

2-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)sulfanyl]-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O2S/c28-18(22-16-7-3-1-4-8-16)15-30-21-25-19(23-17-9-5-2-6-10-17)24-20(26-21)27-11-13-29-14-12-27/h2,5-6,9-10,16H,1,3-4,7-8,11-15H2,(H,22,28)(H,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAGCLFIVNZWLED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-cyclohexylacetamide
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2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-cyclohexylacetamide
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2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-cyclohexylacetamide
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2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-cyclohexylacetamide
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2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-cyclohexylacetamide
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2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-cyclohexylacetamide

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